"synthesis and characterization of 4-Bromo-1-ethoxy-2-(trifluoromethyl)benzene"
"synthesis and characterization of 4-Bromo-1-ethoxy-2-(trifluoromethyl)benzene"
An In-depth Technical Guide to the Synthesis and Characterization of 4-Bromo-1-ethoxy-2-(trifluoromethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 4-Bromo-1-ethoxy-2-(trifluoromethyl)benzene, a fluorinated aromatic compound with significant potential as a building block in medicinal chemistry and materials science. The presence of the trifluoromethyl group can enhance metabolic stability and lipophilicity, while the bromo and ethoxy functionalities serve as versatile handles for further chemical modifications. This document details a robust synthetic protocol, outlines key physicochemical properties, and describes a suite of analytical techniques for thorough characterization, providing researchers with the foundational knowledge required for its effective utilization.
Introduction and Strategic Importance
4-Bromo-1-ethoxy-2-(trifluoromethyl)benzene belongs to a class of halogenated and fluorinated benzene derivatives that are of high interest in the pharmaceutical and agrochemical industries. The trifluoromethyl (CF₃) group is a crucial substituent in modern drug design, often introduced to block metabolic pathways, increase binding affinity, and improve pharmacokinetic profiles. The bromine atom on the aromatic ring offers a reactive site for a variety of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the construction of more complex molecular architectures. Similarly, the ethoxy group can influence solubility and provides another point for potential modification or interaction within a biological target.
The strategic combination of these three functional groups makes this compound a valuable intermediate. For instance, related structures such as 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene serve as key intermediates in the synthesis of widely used antidiabetic drugs like Dapagliflozin and Empagliflozin[1]. This guide provides the necessary scientific framework for the synthesis, purification, and rigorous analytical validation of 4-Bromo-1-ethoxy-2-(trifluoromethyl)benzene, ensuring its quality and suitability for advanced research and development applications.
Physicochemical and Safety Profile
A thorough understanding of the compound's properties and hazards is paramount for its safe handling and effective use in experimental design.
Physical and Chemical Properties
The key computed and experimental properties of the target compound and its close analogs are summarized below.
| Property | Value | Source |
| Molecular Formula | C₉H₈BrF₃O | PubChem[2] |
| Molecular Weight | 269.06 g/mol | Angene Chemical[3] |
| Monoisotopic Mass | 267.97107 Da | PubChemLite[2] |
| Appearance | Expected to be a liquid or low-melting solid | Inferred from analogs |
| Boiling Point | Not determined; Analog (1-Bromo-4-(trifluoromethoxy)benzene): 80 °C at 50 mmHg | Sigma-Aldrich |
| Density | Not determined; Analog (1-Bromo-4-(trifluoromethoxy)benzene): 1.622 g/mL at 25 °C | Sigma-Aldrich |
| Predicted XlogP | 3.8 | PubChemLite[2] |
| CAS Number | 156605-95-7 | Angene Chemical[3] |
Safety and Handling
Based on safety data sheets for structurally related compounds, 4-Bromo-1-ethoxy-2-(trifluoromethyl)benzene should be handled with care, adhering to standard laboratory safety protocols.
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GHS Hazard Classification :
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Precautionary Measures :
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Work in a well-ventilated fume hood.
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Wear appropriate Personal Protective Equipment (PPE), including safety goggles with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat[3][5].
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Avoid inhalation of vapors and contact with skin and eyes[6].
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In case of contact, immediately flush eyes or skin with copious amounts of water and seek medical attention[3].
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Store in a tightly sealed container in a cool, dry place[3].
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Synthesis Pathway and Experimental Protocol
The most direct and reliable method for preparing 4-Bromo-1-ethoxy-2-(trifluoromethyl)benzene is via a Williamson ether synthesis. This reaction involves the deprotonation of a phenol to form a phenoxide, which then acts as a nucleophile to attack an ethylating agent.
Synthetic Scheme
The proposed synthesis starts from the commercially available 4-Bromo-2-(trifluoromethyl)phenol.
Caption: Synthetic workflow for 4-Bromo-1-ethoxy-2-(trifluoromethyl)benzene.
Rationale for Experimental Choices
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Starting Material : 4-Bromo-2-(trifluoromethyl)phenol is selected as it contains the required aromatic substitution pattern, simplifying the synthesis to a single functional group transformation.
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Base : Potassium carbonate (K₂CO₃) is a moderately strong base, sufficient to deprotonate the phenol without causing side reactions. It is inexpensive, easy to handle, and can be removed by simple filtration.
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Ethylating Agent : Ethyl iodide is a highly reactive electrophile, ensuring an efficient reaction. Diethyl sulfate is a viable, less volatile alternative.
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Solvent : Acetone is an excellent polar aprotic solvent for this reaction. It readily dissolves the organic reactants and has a convenient boiling point (56 °C) for reflux conditions, facilitating the reaction without requiring excessively high temperatures.
Detailed Experimental Protocol
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Reagents and Setup :
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To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-Bromo-2-(trifluoromethyl)phenol (10.0 g, 41.5 mmol).
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Add anhydrous potassium carbonate (8.6 g, 62.2 mmol, 1.5 equivalents).
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Add 100 mL of dry acetone.
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Reaction Execution :
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Stir the suspension vigorously.
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Add ethyl iodide (5.0 mL, 62.2 mmol, 1.5 equivalents) to the mixture dropwise at room temperature.
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Heat the reaction mixture to reflux (approximately 56-60 °C) and maintain for 8-12 hours.
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Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting phenol is consumed.
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Work-up and Isolation :
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Cool the reaction mixture to room temperature.
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Filter the solid potassium carbonate and potassium iodide byproduct and wash the filter cake with a small amount of acetone.
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Combine the filtrates and remove the acetone under reduced pressure using a rotary evaporator.
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Dissolve the resulting crude oil in 100 mL of diethyl ether.
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Wash the organic layer sequentially with 1M sodium hydroxide solution (2 x 50 mL) to remove any unreacted phenol, followed by water (50 mL), and finally brine (50 mL).
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Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
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Purification :
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Purify the crude product by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient (e.g., starting with 100% hexane) to afford the pure 4-Bromo-1-ethoxy-2-(trifluoromethyl)benzene as a colorless oil or low-melting solid.
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Structural Characterization and Validation
Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the synthesized compound.
Caption: Analytical workflow for structural validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structure elucidation.[7]
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¹H NMR (Proton NMR)
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Protocol : Dissolve ~10-20 mg of the sample in 0.7 mL of deuterated chloroform (CDCl₃).
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Expected Spectrum :
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Aromatic Region (δ 6.8-7.8 ppm) : Three distinct signals corresponding to the three protons on the benzene ring. The specific chemical shifts and coupling patterns (doublets, doublet of doublets) will be characteristic of the 1,2,4-substitution pattern.
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Ethoxy Group (CH₂) : A quartet around δ 4.1 ppm due to coupling with the adjacent methyl protons (J ≈ 7.0 Hz).
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Ethoxy Group (CH₃) : A triplet around δ 1.4 ppm due to coupling with the adjacent methylene protons (J ≈ 7.0 Hz).
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-
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¹³C NMR (Carbon-13 NMR)
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Protocol : Use the same sample prepared for ¹H NMR; requires a longer acquisition time.
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Expected Spectrum :
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Nine distinct signals are expected.
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Aromatic Carbons : Six signals in the δ 110-160 ppm range. The carbon attached to the trifluoromethyl group will appear as a quartet due to C-F coupling.
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CF₃ Carbon : A quartet signal around δ 120-125 ppm with a large coupling constant (¹JCF ≈ 270 Hz).
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Ethoxy Carbons : Two signals at ~δ 65 ppm (-O-CH₂-) and ~δ 15 ppm (-CH₃).
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-
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¹⁹F NMR (Fluorine-19 NMR)
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Protocol : Use the same sample; ¹⁹F NMR is a highly sensitive technique.
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Expected Spectrum : A single, sharp singlet around δ -60 to -65 ppm, characteristic of an aromatic trifluoromethyl group[8]. The absence of coupling confirms there are no other fluorine atoms nearby.
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Mass Spectrometry (MS)
MS provides information about the molecular weight and elemental composition.
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Protocol : Introduce a dilute solution of the sample into the mass spectrometer, typically using an Electron Ionization (EI) or Electrospray Ionization (ESI) source.
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Expected Spectrum :
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Molecular Ion Peak : The key feature will be a pair of peaks for the molecular ion [M]⁺ and [M+2]⁺, separated by two mass units.
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Isotopic Pattern : Due to the natural abundance of bromine isotopes (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), the [M]⁺ and [M+2]⁺ peaks will have a characteristic intensity ratio of approximately 1:1[9]. For C₉H₈BrF₃O, these peaks would appear at m/z ≈ 268 and 270.
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Fragmentation : Common fragmentation patterns may include the loss of the ethoxy group (-•OCH₂CH₃) or the bromine atom (-•Br).
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Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the presence of key functional groups.
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Protocol : The analysis can be performed on a neat liquid sample between salt plates (NaCl or KBr) or as a thin film.
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Expected Characteristic Peaks :
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C-H stretch (aromatic) : ~3050-3100 cm⁻¹.
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C-H stretch (aliphatic) : ~2850-3000 cm⁻¹.
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C=C stretch (aromatic) : ~1500-1600 cm⁻¹.
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C-O-C stretch (ether) : A strong band around 1250 cm⁻¹ and 1050 cm⁻¹.
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C-F stretch (CF₃) : Very strong, characteristic absorption bands in the 1100-1350 cm⁻¹ region[10].
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C-Br stretch : ~500-600 cm⁻¹.
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Conclusion
This guide provides a detailed and scientifically grounded framework for the synthesis and characterization of 4-Bromo-1-ethoxy-2-(trifluoromethyl)benzene. The Williamson ether synthesis offers a reliable and scalable route to this valuable chemical intermediate. The described analytical workflow, employing NMR, MS, and IR spectroscopy, ensures the unambiguous confirmation of its structure and purity. By adhering to the protocols and safety guidelines outlined herein, researchers in drug discovery and materials science can confidently produce and utilize this compound as a versatile building block for the development of novel molecules with enhanced properties.
References
- Echemi. (n.d.). 4-BROMO-1-TRIFLUOROMETHOXY-2-TRIFLUOROMETHYL-BENZENE Safety Data Sheets.
- Sigma-Aldrich. (2023). Safety Data Sheet.
- Angene Chemical. (2021). Safety Data Sheet.
- TCI Chemicals. (2023). Safety Data Sheet.
- CymitQuimica. (2015). Safety data sheet.
- The Royal Society of Chemistry. (n.d.). Supporting Information.
- NIST. (n.d.). Benzene, 4-bromo-1-chloro-2-(trifluoromethyl)-. NIST Chemistry WebBook.
- Schlosser, M. (2010). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry, 6, 13.
- The Royal Society of Chemistry. (n.d.). Supporting Information for: Palladium-Catalyzed Aerobic Oxidative Sonogashira Coupling of Arylhydrazines and Terminal Alkynes.
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- NIST. (n.d.). Benzene, (trifluoromethyl)-. NIST Chemistry WebBook.
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- PubChem. (n.d.). 4-Bromo-1-methyl-2-(2,2,2-trifluoroethoxy)benzene.
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- BLD Pharm. (n.d.). 4-Bromo-2-ethynyl-1-(trifluoromethyl)benzene.
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- News-Medical.Net. (2019). Characterizing Small Molecules with NMR.
- YouTube. (2023). Bromo pattern in Mass Spectrometry.
- NIST. (n.d.). Benzene. NIST Chemistry WebBook.
- SynHet. (n.d.). 4-Bromo-5-(trifluoromethoxy)benzene-1,2-diamine.
- Sigma-Aldrich. (n.d.). 1-Bromo-4-(trifluoromethoxy)benzene 99%.
- ResearchGate. (n.d.). b: FT-IR spectra of 4-bromo-2-[(E)-(phenylimino)methylphenol.
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